Acetic acid, N,N-diethylaminomethyl ester
Description
Its structure comprises an acetate group (CH₃COO–) linked to a methylene bridge (–CH₂–) bearing a diethylamine moiety (N(C₂H₅)₂).
This suggests that the diethylaminomethyl ester group may influence reactivity, particularly in hydrogen bonding and electrophilic substitution pathways.
Properties
CAS No. |
2037-00-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
diethylaminomethyl acetate |
InChI |
InChI=1S/C7H15NO2/c1-4-8(5-2)6-10-7(3)9/h4-6H2,1-3H3 |
InChI Key |
HRFPFWMWWNVACI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reaction of Diethylamine with Methyl Acetate or Acetic Anhydride
One common approach is the aminolysis of methyl acetate or acetic anhydride by diethylamine or diethylaminomethyl intermediates. This method is analogous to the preparation of related esters and amides such as N,N-dimethylacetamide, which is well documented.
- Process: Continuous or batch reaction of methyl acetate with diethylamine in the presence of a basic catalyst facilitates nucleophilic substitution, yielding the ester.
- Conditions: Typically carried out at moderate temperatures (50–150°C) with controlled molar ratios to optimize yield and purity.
- Catalysts: Basic catalysts improve reaction rates and selectivity.
- Purification: Removal of residual acetic acid and unreacted amines by washing and distillation.
This method is supported by analogous processes for N,N-dimethylacetamide preparation, where methyl acetate reacts with dimethylamine under basic catalysis to afford high yields and purity.
Preparation from Trimethylamine N-oxide and Acetic Anhydride (Polonovski Reaction Analog)
A related synthetic strategy involves the formation of aminomethyl esters via the Polonovski reaction or its variants, where trimethylamine N-oxide reacts with acetic anhydride to form dimethylaminomethyl acetate intermediates. By extension, a similar approach can be adapted for N,N-diethylaminomethyl esters:
- Step 1: Reaction of trimethylamine N-oxide with acetic anhydride at low temperature (<15°C) yields the aminoester intermediate in high yield (~80%).
- Step 2: The aminoester can be further reacted or hydrolyzed to yield the desired ester or related products.
- Mechanism: Nucleophilic displacement by the amine oxide on acetic anhydride forms the aminomethyl ester.
- Advantages: This method allows isolation of the aminoester intermediate, enabling controlled synthesis of the final ester.
Although the exact N,N-diethyl analog is less reported, the mechanistic insights from dimethylaminomethyl acetate synthesis provide a valuable foundation.
Catalytic Polymerization and Cross-linked Catalysts
Recent advances include the use of polymerized catalysts for esterification reactions involving amines and acetic acid derivatives. Cross-linked organic frameworks prepared via ring-opening olefin metathesis polymerization have been employed to catalyze similar transformations efficiently:
- Catalyst: Cross-linked polymeric catalysts provide reusable and selective catalysis.
- Reaction: Amines react with acetic acid derivatives under mild conditions with catalyst support.
- Benefits: Improved catalyst recovery, reduced waste, and enhanced reaction rates.
While specific examples for acetic acid, N,N-diethylaminomethyl ester are limited, these catalytic methods represent promising avenues for scalable synthesis.
Data Table: Summary of Preparation Methods
| Method | Reactants | Conditions | Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminolysis of methyl acetate | Methyl acetate + diethylamine | 50–150°C, basic catalyst | Basic catalyst (e.g., amines) | High (70–90%) | Continuous or batch process, high purity |
| Polonovski reaction analog | Trimethylamine N-oxide + acetic anhydride | <15°C initially, then RT | None (stoichiometric reagents) | ~80% (for dimethyl analog) | Isolation of aminoester intermediate |
| Catalytic polymerization | Amines + acetic acid derivatives | Mild, polymer catalyst | Cross-linked polymeric catalyst | Variable | Reusable catalyst, green chemistry potential |
Research Discoveries and Mechanistic Insights
- The isolation of dimethylaminomethyl acetate confirmed the aminoester intermediate postulated in the Polonovski reaction, providing a mechanistic basis for synthesizing related esters.
- Continuous reaction processes using methyl acetate and dialkylamines under basic catalysis have been optimized for high yield and purity, demonstrating industrial viability.
- Polymerized catalysts enhance reaction efficiency and sustainability, representing an emerging technology in ester synthesis.
Chemical Reactions Analysis
Types of Reactions
(Diethylamino)methyl=acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (Diethylamino)methyl=acetate can be hydrolyzed to produce acetic acid and (diethylamino)methanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester and alcohol.
Reduction: (Diethylamino)methyl=acetate can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.
Major Products Formed
Hydrolysis: Acetic acid and (diethylamino)methanol.
Transesterification: A new ester and alcohol.
Reduction: (Diethylamino)methanol.
Scientific Research Applications
(Diethylamino)methyl=acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: (Diethylamino)methyl=acetate is used as a solvent and intermediate in the production of various chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Diethylamino)methyl=acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing hydrolysis to produce acetic acid and (diethylamino)methanol. This reaction can be used to study enzyme kinetics and inhibition. In drug development, the compound can be designed to release active pharmaceutical ingredients upon hydrolysis, providing targeted drug delivery.
Comparison with Similar Compounds
N,N-Dimethylglycine Methyl Ester
- Molecular Formula: C₅H₁₁NO₂
- Key Properties: Synonyms: Methyl 2-(dimethylamino)acetate . Boiling Point/Melting Point: Not provided in evidence. Applications: Used in peptide synthesis and as a precursor for pharmaceuticals.
2-(Dimethylamino)ethyl Acetate
- Molecular Formula: C₆H₁₃NO₂
- Key Properties: Synonyms: Dimethylaminoethyl acetate . Applications: Intermediate in polymer chemistry and drug delivery systems.
- Contrast: The ethyl spacer between the acetate and dimethylamino group increases flexibility, which may affect its interaction with biological targets compared to the methylene-linked diethylamino ester .
Diethyl Acetamidomalonate
- Molecular Formula: C₉H₁₅NO₅
- Key Properties: Melting Point: 96–99°C . Applications: Used in the synthesis of amino acids and heterocycles.
- Contrast :
Functional Group Analogs: Esters vs. Amides
N,N-Dimethylacetamide (DMAC)
- Molecular Formula: C₄H₉NO
- Key Properties :
- Contrast :
Ethyl Nitroacetate
- Molecular Formula: C₄H₇NO₄
- Key Properties :
- Contrast: The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in radical reactions, unlike the electron-donating diethylamino group in the target ester .
Data Table: Comparative Analysis
Industrial Relevance
- Solvent Use : DMAC’s dominance as a high-boiling solvent underscores the demand for stable amides over esters in industrial processes .
Q & A
Q. What are the established synthetic routes for Acetic acid, N,N-diethylaminomethyl ester?
The compound is synthesized via acid-catalyzed esterification between acetic acid and N,N-diethylaminomethanol. Sulfuric acid or Amberlyst 36 are effective catalysts, following a second-order reversible mechanism. Optimal conditions include temperatures of 60–80°C and a molar ratio of 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation. Water removal via molecular sieves improves yields to >85% .
Q. How is the purity of this compound assessed in research settings?
Gas chromatography (GC) with flame ionization detection (FID) is standard. Use a polar column (e.g., DB-WAX) and temperature programming from 50°C (2 min hold) to 220°C at 10°C/min. Compare retention times to certified standards (≥99% purity). For trace impurities, employ GC-MS with electron ionization (70 eV) and monitor characteristic fragments (e.g., m/z 146 [M+H]+) .
Q. What safety protocols are critical when handling this compound?
Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid skin contact (H315/H319 hazards). Store at 2–8°C under nitrogen. For spills, neutralize with sodium bicarbonate and absorb with vermiculite. Inhalation exposure requires oxygen administration and monitoring for respiratory irritation (H335) .
Q. What spectroscopic methods confirm the compound’s structure?
Key methods include:
- ¹³C NMR : Ester carbonyl at δ 170–172 ppm; N-CH2 at δ 45–50 ppm.
- IR : C=O stretch at 1735–1745 cm⁻¹; N-H wag at 800 cm⁻¹ (if secondary amine present).
- High-resolution MS : Exact mass match for C₇H₁₅NO₂ (theoretical [M+H]+: 146.1176) .
Advanced Research Questions
Q. How to resolve discrepancies in reported reaction kinetics for its synthesis?
Discrepancies often arise from variable catalysts (e.g., H₂SO₄ vs. Amberlyst 36) or water removal methods. Conduct controlled experiments with:
- Standardized catalyst loading (5% w/w).
- Molecular sieves or azeotropic distillation for water removal.
- In situ FTIR monitoring (ester C=O peak at 1740 cm⁻¹). Compare rate constants under identical conditions to isolate variables .
Q. What analytical techniques differentiate stereoisomers or regioisomers?
Q. How does solvent polarity impact the nucleophilic reactivity of the N,N-diethylaminomethyl group?
In aprotic solvents (DMF, THF), free amine groups exhibit 3–5× higher nucleophilicity than in aqueous systems. Quantify via competition experiments with p-nitrophenyl acetate: Monitor hydrolysis rates (UV at 400 nm) across solvents. Dielectric constant (ε) <15 enhances amine availability by reducing protonation .
Q. What strategies mitigate N-demethylation during storage?
Stabilize via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
